molecular formula C16H17N3O3 B4288939 6-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid

6-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid

Cat. No.: B4288939
M. Wt: 299.32 g/mol
InChI Key: BQALBOOLROEYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1Benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid is a synthetic organic compound that belongs to the class of fused pyrimidine derivatives. These compounds are known for their diverse biological activities, particularly in medicinal chemistry. The structure of 6-(1benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid includes a benzofuro-pyrimidine core, which is a fused ring system combining benzofuran and pyrimidine moieties, linked to a hexanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuro[3,2-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The amino group is then introduced via nucleophilic substitution reactions. Finally, the hexanoic acid chain is attached through amide bond formation, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of 6-(1benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid may involve optimized versions of the laboratory synthesis methods. Large-scale production requires efficient and cost-effective processes, which may include continuous flow chemistry and the use of automated reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1Benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and benzofuro-pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-(1Benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid involves its interaction with specific molecular targets, such as protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt abnormal cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrido[2,3-d]pyrimidine derivatives
  • Quinazoline derivatives
  • Furo[2,3-d]pyrimidine derivatives

Uniqueness

6-(1Benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid is unique due to its specific fused ring structure and the presence of a hexanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for targeted therapeutic applications .

Properties

IUPAC Name

6-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-13(21)8-2-1-5-9-17-16-15-14(18-10-19-16)11-6-3-4-7-12(11)22-15/h3-4,6-7,10H,1-2,5,8-9H2,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQALBOOLROEYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid
Reactant of Route 2
6-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid
Reactant of Route 3
6-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid
Reactant of Route 4
6-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid
Reactant of Route 5
6-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid
Reactant of Route 6
6-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.